t-Boc-N-Amido-PEG4-Ms

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

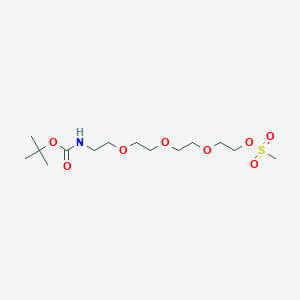

t-Boc-N-Amido-PEG4-Ms: is a chemical compound that contains a tert-butoxycarbonyl (t-Boc) protecting group and a mesyl (Ms) group. The t-Boc group can be removed under acidic conditions to form a free amine, which can then be conjugated to carboxylic acid-bearing biomolecules through amide coupling. The mesyl group is a good leaving group for nucleophilic substitution reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Ms typically involves the following steps:

Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (t-Boc) group under acidic conditions.

Attachment of the Polyethylene Glycol (PEG) Spacer: The PEG spacer is introduced to increase the water solubility of the compound.

Introduction of the Mesyl Group: The mesyl group is introduced as a good leaving group for nucleophilic substitution reactions

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often exceeding 95% .

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: The mesyl group can be easily replaced by thiol and amino groups through nucleophilic substitution reactions.

Deprotection: The t-Boc group can be removed under acidic conditions to form a free amine

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs under mild conditions.

Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-Boc group

Major Products Formed:

Free Amine: Formed after the removal of the t-Boc group.

Substituted Products: Formed after nucleophilic substitution reactions

Wissenschaftliche Forschungsanwendungen

Chemistry:

Linker in Conjugation Reactions: Used as a linker in the synthesis of complex molecules, including antibody-drug conjugates

Biology:

Bioconjugation: Facilitates the attachment of biomolecules, enhancing their solubility and stability

Medicine:

Drug Delivery: The PEG spacer increases the water solubility of drugs, improving their bioavailability

Industry:

Polymer Chemistry: Used in the synthesis of polymers with specific functional groups

Wirkmechanismus

The mechanism of action of t-Boc-N-Amido-PEG4-Ms involves the removal of the t-Boc protecting group under acidic conditions to form a free amine. This free amine can then participate in nucleophilic substitution reactions, where the mesyl group acts as a leaving group. The PEG spacer enhances the solubility and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

t-Boc-N-Amido-PEG2-CH2CO2H: Contains a t-Boc protected amine and a carboxyl group.

t-Boc-N-Amido-PEG4-Acid: Contains a terminal carboxylic acid and a t-Boc protected amino group.

t-Boc-N-Amido-PEG5-Ms: Similar to t-Boc-N-Amido-PEG4-Ms but with a longer PEG spacer.

Uniqueness: this compound is unique due to its specific combination of a t-Boc protecting group and a mesyl group, along with a PEG4 spacer that enhances its solubility and stability .

Biologische Aktivität

t-Boc-N-Amido-PEG4-Ms is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, which includes a polyethylene glycol (PEG) spacer, enhances its solubility and biocompatibility, making it a valuable tool in various biomedical applications. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

The compound consists of a tert-butoxycarbonyl (t-Boc) group that protects amine functionalities during synthesis, and a mesylate (Ms) group that facilitates nucleophilic substitution reactions. The PEG spacer enhances solubility in aqueous environments, which is crucial for biological applications. This structural configuration allows this compound to act as an effective linker for therapeutic agents, improving their delivery and efficacy.

Key Properties:

- Hydrophilicity : The PEG spacer increases solubility in aqueous solutions, enhancing the bioavailability of conjugated drugs.

- Reactivity : The mesylate group allows for efficient conjugation with various biomolecules, facilitating targeted delivery systems.

- Stability : The compound forms stable conjugates that are essential for prolonged therapeutic effects.

Applications in Drug Delivery

This compound is widely utilized in several biomedical applications:

- Bioconjugation : It serves as a linker to attach therapeutic agents to biomolecules, enhancing their stability and functionality.

- Targeted Drug Delivery : Its ability to form stable conjugates allows for targeted delivery to specific tissues or cells, minimizing side effects.

- Polymer-Based Drug Systems : The compound can be incorporated into polymeric drug delivery systems that provide controlled release of therapeutics.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| t-Boc-N-Amido-PEG4-Tos | Contains tosyl group for nucleophilic substitution | Used in different bioconjugation strategies |

| t-Boc-N-Amido-PEG4-NHS ester | NHS ester allows rapid coupling with amines | More reactive than mesylate derivatives |

| Boc-N-Amido-PEG4-propargyl | Propargyl group enables click chemistry reactions | Suitable for bioorthogonal labeling |

This compound stands out due to its balance between reactivity and biocompatibility, making it particularly useful in drug delivery systems and bioconjugation techniques .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Cancer Therapeutics : Research has shown that conjugating anticancer drugs with this compound enhances their efficacy while reducing systemic toxicity. In vitro studies demonstrated improved cell uptake and retention of drug-loaded nanoparticles compared to conventional formulations .

- Protein Delivery Systems : A study focused on using this compound to deliver proteins effectively demonstrated its potential in enhancing cellular uptake and bioactivity of therapeutic proteins. The PEGylation process significantly improved the stability and circulation time of the proteins in vivo .

- Polymeric Nanoparticles : The incorporation of this compound into polymeric nanoparticles has been shown to provide controlled release profiles for encapsulated drugs, leading to sustained therapeutic effects over extended periods .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO8S/c1-14(2,3)23-13(16)15-5-6-19-7-8-20-9-10-21-11-12-22-24(4,17)18/h5-12H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCCXXPVRZCVPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.